molecular formula C14H20N2O3 B13928743 tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate CAS No. 885268-77-9

tert-Butyl (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

Cat. No.: B13928743
CAS No.: 885268-77-9
M. Wt: 264.32 g/mol
InChI Key: ZRHVBLSZQSYNAA-UHFFFAOYSA-N
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Description

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE is a complex organic compound that belongs to the class of oxazines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a benzo-oxazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE typically involves multiple steps. One common method includes the reaction of a suitable benzo-oxazine precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using techniques like column chromatography .

Chemical Reactions Analysis

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can undergo various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE can be compared with other similar compounds such as:

  • 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

These compounds share the benzo-oxazine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the tert-butyl group in TERT-BUTYL 2-METHYL-3,4-DIHYDRO-2H-BENZO[B][1,4]OXAZIN-8-YLCARBAMATE makes it unique and potentially more lipophilic, which can influence its biological activity and solubility .

Properties

CAS No.

885268-77-9

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-yl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-9-8-15-10-6-5-7-11(12(10)18-9)16-13(17)19-14(2,3)4/h5-7,9,15H,8H2,1-4H3,(H,16,17)

InChI Key

ZRHVBLSZQSYNAA-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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